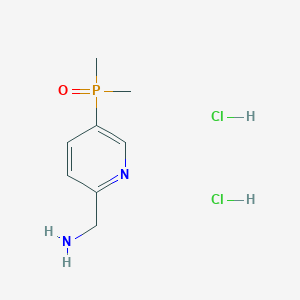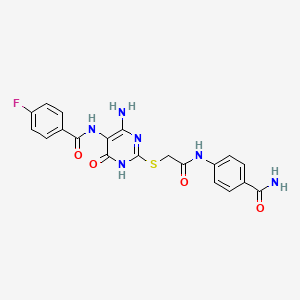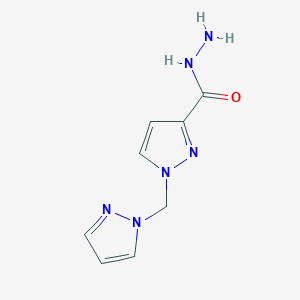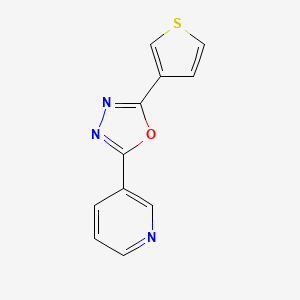
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of nicotinic acetylcholine receptor agonists and is known for its ability to stimulate the sympathetic nervous system.
Applications De Recherche Scientifique
Biased Agonists for Serotonin 5-HT1A Receptors
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride, as part of a series of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, has been identified as a "biased agonist" of serotonin 5-HT1A receptors. These derivatives, including compounds like NLX-204, have been designed to selectively stimulate certain pathways mediated by the 5-HT1A receptor, such as ERK1/2 phosphorylation, without significantly activating other pathways. This selectivity offers potential for developing antidepressants with reduced side effects and enhanced efficacy (Sniecikowska et al., 2019).
Formation of Hexahydropyrimidine Derivatives
The compound has been used in the synthesis of novel hexahydropyrimidine derivatives, which are present in several natural products and have various pharmacological activities. Hexahydropyrimidines are found in bioactive compounds that have anti-inflammatory, analgesic, fungicidal, antibacterial, parasiticidal, and antiviral properties. They also serve as prodrugs for pharmacologically active di- and polyamines, making them valuable in medicinal chemistry (Abu-Obaid et al., 2014).
Synthesis of Novel Schiff Bases
This compound has been utilized in the synthesis of novel Schiff bases of 3-aminomethyl pyridine. These bases have been tested for anticonvulsant activity, showing potential as therapeutic agents for seizure disorders. Their synthesis and pharmacological evaluation demonstrate the utility of this compound in developing new medicinal compounds (Pandey & Srivastava, 2011).
Enhanced Bone Formation
In the context of bone disorders, derivatives of this compound have been identified that show promise in treating such conditions. Specifically, compounds like WAY-262611, with a 2-aminopyrimidine template, have been shown to target the Wnt beta-catenin cellular messaging system. These compounds demonstrate a potential for increasing bone formation rate, which is crucial in the treatment of osteoporosis and other bone-related diseases (Pelletier et al., 2009).
Development of Anticancer Agents
The compound has been involved in the synthesis of new palladium (Pd)II and platinum (Pt)II complexes, which have shown promising results as anticancer agents. These complexes, characterized for their structures and anticancer activity, demonstrate the versatility of this compound in the development of novel therapeutic agents against various types of cancers (Mbugua et al., 2020).
Propriétés
IUPAC Name |
(5-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-4-3-7(5-9)10-6-8;;/h3-4,6H,5,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLINZNLCWGBZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)


![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)

![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2466375.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea](/img/structure/B2466376.png)